molecular formula C10H20O B13769883 Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. CAS No. 68366-16-5

Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv.

Cat. No.: B13769883
CAS No.: 68366-16-5
M. Wt: 156.26 g/mol
InChI Key: BJROFNGVAGISIW-UHFFFAOYSA-N
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Description

Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv., also known as 1-methyl-4-(1-methylethenyl)cyclohexanol, is a derivative of cyclohexanol. This compound is characterized by the presence of a cyclohexane ring with a hydroxyl group (-OH) and a methyl(1-methylethyl) group attached to it. It is commonly used in various chemical processes and has significant applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. can be achieved through several methods. One common approach involves the hydrogenation of cyclohexyl acetate, which is derived from the esterification of acetic acid and cyclohexene . This method provides a novel route to yield cyclohexanol and ethanol.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation processes. The use of specific catalysts and controlled reaction conditions ensures high yield and purity of the final product. The process typically requires elevated temperatures and pressures to facilitate the hydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Various alcohols and hydrocarbons.

    Substitution: Halogenated cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which cyclohexanol, methyl(1-methylethyl)-, didehydro deriv. exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanol, methyl(1-methylethyl)-, didehydro deriv is unique due to its specific structural arrangement and the presence of the didehydro group

Properties

CAS No.

68366-16-5

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

1-(2-methylpropyl)cyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-9(2)8-10(11)6-4-3-5-7-10/h9,11H,3-8H2,1-2H3

InChI Key

BJROFNGVAGISIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCCCC1)O

Origin of Product

United States

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